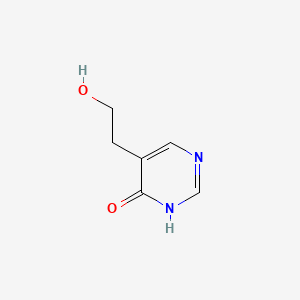
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyethyl group at the 5-position and a hydroxyl group at the 4-position Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural products, including nucleic acids and vitamins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 4-chloropyrimidine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the hydroxyethyl group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with ethylene oxide can yield this compound. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Hydroxyethyl)pyrimidin-4-one.
Reduction: The compound can be reduced to form 5-(2-Hydroxyethyl)pyrimidin-4-amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)pyrimidin-4-one
Reduction: 5-(2-Hydroxyethyl)pyrimidin-4-amine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4-one: This compound has a similar pyrimidine core but with an amino group at the 2-position and a carbonyl group at the 4-position.
5-Hydroxypyrimidine: This compound has a hydroxyl group at the 5-position but lacks the hydroxyethyl group.
4-Hydroxypyrimidine: This compound has a hydroxyl group at the 4-position but lacks the hydroxyethyl group.
Uniqueness
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxyethyl and hydroxyl groups, which can enhance its solubility and reactivity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
19144-69-5 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.142 |
Nombre IUPAC |
5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-5-3-7-4-8-6(5)10/h3-4,9H,1-2H2,(H,7,8,10) |
Clave InChI |
SJMKHZLFYQROEY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)CCO |
Sinónimos |
5-Pyrimidineethanol, 4-hydroxy- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















